4-(2-Chloroethyl)benzenesulfonamide

Description

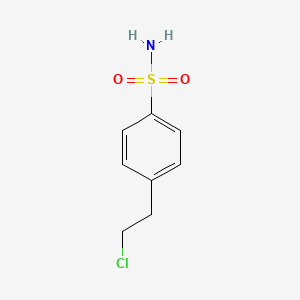

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 | |

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-85-8 | |

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Chloroethyl Benzenesulfonamide and Its Analogues

Direct Synthesis Approaches for 4-(2-Chloroethyl)benzenesulfonamide

The direct synthesis of this compound is primarily centered on the functionalization of a pre-existing chloroethylbenzene core.

Synthetic Routes via Chlorosulfonation and Amination

A primary and direct route to synthesize this compound involves a two-step process starting with (2-chloroethyl)benzene (B74947). The first step is an electrophilic aromatic substitution, specifically chlorosulfonation, followed by amination.

The synthesis commences with the chlorosulfonation of (2-chloroethyl)benzene. In this step, (2-chloroethyl)benzene is treated with chlorosulfonic acid. The ethyl group is an ortho-, para-director, leading to a mixture of isomers. The para-substituted product, 4-(2-chloroethyl)benzenesulfonyl chloride, is the desired intermediate.

Reaction Step 1: Chlorosulfonation (2-Chloroethyl)benzene reacts with chlorosulfonic acid to yield 4-(2-chloroethyl)benzenesulfonyl chloride.

C₆H₅CH₂CH₂Cl + HSO₃Cl → ClSO₂C₆H₄CH₂CH₂Cl + H₂O

The resulting 4-(2-chloroethyl)benzenesulfonyl chloride is then subjected to amination. This is typically achieved by reacting the sulfonyl chloride with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, to form the sulfonamide.

Reaction Step 2: Amination 4-(2-chloroethyl)benzenesulfonyl chloride reacts with ammonia to produce this compound.

ClSO₂C₆H₄CH₂CH₂Cl + 2NH₃ → H₂NSO₂C₆H₄CH₂CH₂Cl + NH₄Cl

A similar process is outlined for the synthesis of the related compound 4-chlorobenzenesulfonamide, where 4-chlorobenzenesulfonyl chloride is treated with ammonium (B1175870) hydroxide (B78521) in dichloromethane (B109758) to yield the final product. chemicalbook.com

Multi-step Synthesis Protocols and Optimization

Multi-step synthesis protocols are often employed to achieve higher purity, better yields, or to synthesize analogues that are not accessible through direct routes. These protocols may involve the use of protecting groups to prevent unwanted side reactions.

For instance, a synthetic strategy for the related compound 4-(2-aminoethyl)benzenesulfonamide (B156865) starts with β-phenethylamine. google.com This process can be conceptually adapted to understand the synthesis of this compound. The key steps involve:

Acetylation: The amino group of β-phenethylamine is first protected by acetylation to form N-acetyl-β-phenethylamine. This prevents the amino group from reacting during the subsequent chlorosulfonation step. google.comutdallas.edu

Chlorosulfonation: The acetylated compound is then chlorosulfonated to introduce the sulfonyl chloride group at the para position of the benzene (B151609) ring, yielding 4-(2-(acetylamino)ethyl)benzenesulfonyl chloride. google.com

Amination: The sulfonyl chloride is then reacted with ammonia to form the sulfonamide, giving N-(4-(2-(acetylamino)ethyl)phenyl)sulfonamide. google.com

Hydrolysis: Finally, the acetyl protecting group is removed under hydrolytic conditions to yield 4-(2-aminoethyl)benzenesulfonamide. google.com

To obtain the target compound, this compound, one could envision a pathway starting from (2-chloroethyl)benzene, where protection of the chloroethyl group is not necessary, simplifying the process to the direct chlorosulfonation and amination sequence described previously. Optimization of these steps involves controlling reaction conditions such as temperature, solvent, and the choice of chlorinating and aminating agents to maximize the yield of the desired para-isomer and minimize side products. google.com

Preparation of Structurally Related Benzenesulfonamide (B165840) Derivatives Containing the Chloroethyl Moiety

The synthetic principles applied to this compound can be extended to a range of structurally related derivatives.

Synthesis of N-(2-Chloroethyl)benzenesulfonamide and its Aromatic Ring-Substituted Analogues

The synthesis of the isomeric compound, N-(2-Chloroethyl)benzenesulfonamide, proceeds via a different route. A common method involves the reaction of N-(β-hydroxyethyl)benzenesulfonamide with a chlorinating agent like thionyl chloride. prepchem.com The reaction is typically carried out in a solvent such as carbon tetrachloride.

Synthesis of N-(2-Chloroethyl)benzenesulfonamide

C₆H₅SO₂NHCH₂CH₂OH + SOCl₂ → C₆H₅SO₂NHCH₂CH₂Cl + SO₂ + HCl

This methodology can be adapted to produce a variety of aromatic ring-substituted analogues. By starting with the appropriately substituted benzenesulfonyl chloride and ethanolamine, a range of N-(β-hydroxyethyl)benzenesulfonamides can be prepared. Subsequent chlorination provides access to the corresponding N-(2-chloroethyl)benzenesulfonamide derivatives. An example is N-(2-Chloroethyl)-4-methylbenzenesulfonamide, which is synthesized from 4-toluenesulfonyl chloride and 2-chloroethylamine (B1212225) or by chlorination of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. sigmaaldrich.com

| Starting Material | Product |

| N-(β-hydroxyethyl)-benzene sulfonamide | N-(2-Chloroethyl)benzenesulfonamide prepchem.com |

| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | N-(2-Chloroethyl)-4-methylbenzenesulfonamide sigmaaldrich.com |

Synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide Derivatives

The synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with bis(2-chloroethyl)amine. nih.gov This reaction is a standard procedure for the formation of N,N-disubstituted sulfonamides.

Synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide

C₆H₅SO₂Cl + HN(CH₂CH₂Cl)₂ → C₆H₅SO₂N(CH₂CH₂Cl)₂ + HCl

This synthetic route can also be applied to substituted benzenesulfonyl chlorides to generate a library of N,N-Bis(2-chloroethyl)benzenesulfonamide derivatives with various substituents on the aromatic ring.

Incorporation of Chloroethyl Moiety into Complex Sulfonamide Architectures

The chloroethyl group is a valuable functional handle that can be incorporated into more complex sulfonamide-containing molecules. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the construction of larger and more elaborate structures.

For example, the N-(2-chloroethyl)sulfonamide moiety can serve as a key building block in the synthesis of heterocyclic compounds. The chloroethyl group can participate in intramolecular or intermolecular cyclization reactions to form new ring systems. This strategy is utilized in the synthesis of various biologically active molecules where the sulfonamide group and the chloroethyl-derived linker are crucial for the molecule's function. researchgate.net

The synthesis often involves preparing a core sulfonamide structure, such as N-(2-chloroethyl)benzenesulfonamide, and then using it in subsequent reactions. For instance, it can be reacted with various anilines or other nucleophilic agents to build more complex architectures, demonstrating its role as a versatile intermediate in organic synthesis. researchgate.net

Strategic Role as a Chemical Intermediate in Organic Synthesis

This compound serves as a pivotal intermediate in the field of organic synthesis, primarily owing to the reactivity of its chloroethyl group. This functional group is susceptible to nucleophilic substitution reactions, making the entire molecule a valuable building block for constructing more complex chemical structures. Its utility is most prominently demonstrated in the synthesis of pharmaceuticals, particularly second-generation sulfonylurea drugs, and other heterocyclic compounds with significant biological activities.

The strategic importance of this compound lies in its ability to act as an alkylating agent under appropriate reaction conditions. The sulfonamide moiety, being electron-withdrawing, enhances the reactivity of the chloroethyl group towards nucleophiles. This allows for the facile introduction of the 2-(benzenesulfonamido)ethyl fragment into various molecules.

A prime example of its application is in the synthesis of the antidiabetic drug Glibenclamide. In a common synthetic pathway, this compound is reacted with a specific amine, which displaces the chloride ion to form a new carbon-nitrogen bond, ultimately leading to the formation of the Glibenclamide structure. researchgate.net This reaction highlights the compound's role as a key synthon for a major class of therapeutic agents.

Beyond sulfonylureas, the reactivity of the chloroethyl group is harnessed for the synthesis of various heterocyclic systems. It can be a precursor for creating thiopyrimidinones, which have shown broad-spectrum antimicrobial activity. The chloroethyl group's capacity to participate in alkylation reactions is fundamental to creating these and other complex molecular frameworks.

The versatility of this compound and its analogues as intermediates is further illustrated by their use in synthesizing a range of biologically active molecules. The specific substituents on the benzene ring and the sulfonamide nitrogen can be varied to produce a library of compounds for structure-activity relationship (SAR) studies. For instance, analogues are used to synthesize molecules targeting carbonic anhydrase IX, an enzyme implicated in the progression of some cancers.

Recent advancements in synthetic chemistry continue to underscore the importance of sulfonamide-based intermediates. For example, novel metal-free processes have been developed for the sustainable synthesis of medicinally important sulfonylureas from sulfonamides and amides. nih.gov These methods, which often proceed via in situ generation of an isocyanate intermediate, offer environmentally benign alternatives to traditional multi-step protocols that may involve hazardous reagents. nih.gov

The following table summarizes key synthetic applications of this compound and related analogues as chemical intermediates.

Table 1: Applications of this compound and its Analogues in Synthesis

| Intermediate | Target Compound Class | Biological/Industrial Significance |

|---|---|---|

| This compound | Sulfonylureas (e.g., Glibenclamide) | Antidiabetic agents. researchgate.netnih.gov |

| This compound | Thiopyrimidinones | Antimicrobial agents. |

| Benzenesulfonamide Analogues | Carbonic Anhydrase IX Inhibitors | Potential anticancer agents. |

The structural features of this compound make it an indispensable tool for medicinal chemists and synthetic organic chemists, enabling the efficient construction of molecules with profound biological and industrial relevance.

Advanced Spectroscopic and Crystallographic Elucidation of 4 2 Chloroethyl Benzenesulfonamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the elucidation of the carbon-hydrogen framework of organic molecules. For 4-(2-Chloroethyl)benzenesulfonamide, both ¹H and ¹³C NMR provide critical data for the assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-chloroethyl group. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The protons ortho to the sulfonyl group (H-2 and H-6) would appear as a doublet, as would the protons meta to the sulfonyl group (H-3 and H-5).

The 2-chloroethyl group will present as two triplets. The methylene (B1212753) group attached to the benzene ring (Ar-CH₂-) is expected to resonate at a specific chemical shift, coupled to the adjacent methylene group. The methylene group bonded to the chlorine atom (-CH₂-Cl) will appear further downfield due to the deshielding effect of the electronegative chlorine atom. The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to SO₂NH₂) | ~ 7.8 - 8.0 | Doublet | ~ 8.0 |

| Aromatic H (meta to SO₂NH₂) | ~ 7.4 - 7.6 | Doublet | ~ 8.0 |

| -CH₂-Ar | ~ 3.0 - 3.2 | Triplet | ~ 7.0 |

| -CH₂-Cl | ~ 3.7 - 3.9 | Triplet | ~ 7.0 |

| -SO₂NH₂ | Variable | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four sets of chemically non-equivalent carbon atoms in the benzene ring. The carbon atom attached to the sulfonyl group (C-1) and the carbon atom bearing the chloroethyl group (C-4) will be quaternary and are expected to have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the alkyl group. The two carbons of the chloroethyl side chain will also give rise to distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂NH₂) | ~ 140 - 145 |

| C-2, C-6 | ~ 127 - 129 |

| C-3, C-5 | ~ 129 - 131 |

| C-4 (C-CH₂CH₂Cl) | ~ 145 - 150 |

| -CH₂-Ar | ~ 35 - 40 |

| -CH₂-Cl | ~ 40 - 45 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic bands for the sulfonamide, the substituted benzene ring, and the chloroalkyl group.

The sulfonamide group will exhibit characteristic stretching vibrations for the N-H bonds, typically in the range of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-S stretching vibration is expected around 700-800 cm⁻¹.

The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,4-disubstitution) gives rise to characteristic out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region. The C-Cl stretching vibration of the chloroethyl group is anticipated in the 600-800 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ (sulfonamide) | N-H stretching | 3300 - 3400 |

| -SO₂- (sulfonamide) | Asymmetric S=O stretching | 1300 - 1350 |

| -SO₂- (sulfonamide) | Symmetric S=O stretching | 1150 - 1180 |

| Aromatic Ring | C-H stretching | > 3000 |

| Aromatic Ring | C=C stretching | 1450 - 1600 |

| 1,4-Disubstituted Benzene | C-H out-of-plane bending | 800 - 850 |

| -CH₂- | C-H stretching | 2850 - 2960 |

| -C-Cl | C-Cl stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzenoid system. Aromatic compounds typically exhibit two main absorption bands: the E-band (a high-intensity band in the far-UV region, around 180-220 nm) and the B-band (a lower-intensity band in the near-UV region, around 250-290 nm). For benzenesulfonamides, the B-band often shows fine structure. The presence of the sulfonamide and the chloroethyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The absorption maximum for benzenesulfonamide (B165840) is around 264 nm.

| Transition | Predicted λmax (nm) | Solvent |

| π → π* (B-band) | ~ 260 - 275 | Ethanol/Methanol |

| π → π* (E-band) | ~ 210 - 230 | Ethanol/Methanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀ClNO₂S), the expected nominal molecular weight is approximately 219 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). The fragmentation pattern of benzenesulfonamides is well-characterized. Common fragmentation pathways include the loss of the sulfonamide group (SO₂NH₂) and cleavage of the C-S bond. For this compound, characteristic fragmentation would also involve the chloroethyl side chain, such as the loss of a chlorine radical or the entire chloroethyl group.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M - Cl]⁺: Loss of a chlorine atom.

[M - CH₂Cl]⁺: Loss of the chloromethyl radical.

[M - C₂H₄Cl]⁺: Loss of the chloroethyl radical.

[C₆H₄SO₂NH₂]⁺: Formation of the 4-sulfamoylphenyl cation.

[C₆H₅]⁺: Phenyl cation.

| Ion | m/z (Nominal) | Identity |

| C₈H₁₀ClNO₂S⁺ | 219 | Molecular Ion |

| C₈H₁₀NO₂S⁺ | 184 | [M - Cl]⁺ |

| C₇H₇NO₂S⁺ | 171 | [M - CH₂Cl]⁺ |

| C₆H₆NO₂S⁺ | 156 | [M - C₂H₄Cl]⁺ |

| C₆H₆NO₂S⁺ | 156 | 4-Sulfamoylphenyl cation |

| C₆H₅⁺ | 77 | Phenyl cation |

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, provides valuable insights into the expected molecular geometry and intermolecular interactions. epa.gov

In the solid state, the sulfonamide group is expected to adopt a tetrahedral geometry around the sulfur atom. The C-S-N bond angle and the torsion angles involving the S-N bond are key conformational parameters. The molecule is likely to be non-planar, with the benzene ring and the sulfonamide group being twisted relative to each other.

Intermolecular hydrogen bonds involving the sulfonamide N-H protons as donors and the sulfonyl oxygen atoms as acceptors are anticipated to be a dominant feature in the crystal packing. These interactions often lead to the formation of dimeric or polymeric structures. The chloroethyl group may also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice. The presence of the chlorine atom could also lead to halogen bonding interactions.

Expected Crystallographic Parameters (based on related structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| C-S-N bond angle | ~ 106-108° |

| S=O bond lengths | ~ 1.43 - 1.45 Å |

| C-S bond length | ~ 1.75 - 1.77 Å |

| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, Halogen bonds |

Determination of Crystal Lattice Parameters and Space Group

A detailed report on the crystal lattice parameters (unit cell dimensions a, b, c, and angles α, β, γ) and the space group of this compound cannot be provided. This information is exclusively obtained through the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction, a process for which the results have not been made publicly available.

Molecular Conformation and Torsion Angle Analysis

An analysis of the specific molecular conformation, including the precise bond lengths, bond angles, and critical torsion angles (e.g., around the S-N and C-S bonds), is not possible. Such an analysis would be essential to describe the three-dimensional shape of the molecule in the solid state and to compare it with theoretical models. Without experimental crystallographic data, a discussion of these parameters would be purely theoretical.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive investigation into the intermolecular interactions that stabilize the crystal lattice of this compound cannot be conducted. This would involve identifying and quantifying hydrogen bonds, potential halogen bonds involving the chlorine atom, and other non-covalent interactions such as π-π stacking. The geometry and strength of these interactions are critical to understanding the crystal packing and the resulting material properties. In the absence of a solved crystal structure, the nature and pattern of these interactions remain unknown.

Computational and Theoretical Investigations of 4 2 Chloroethyl Benzenesulfonamide and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for computing the electronic structural characteristics of molecules due to its accuracy and computational efficiency. nih.govspectroscopyonline.com This approach is widely used to investigate the properties of sulfonamide derivatives by calculating various quantum chemical descriptors. researchgate.netnih.gov DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets like 6-311G(d,p), are employed to model the molecule's ground state and predict its properties. researchgate.netnih.gov

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 4-(2-Chloroethyl)benzenesulfonamide, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The flexibility of the sulfonamide group and the chloroethyl side chain allows for different spatial orientations, or conformers. Rotational spectroscopy studies on related benzenesulfonamides have shown that the orientation of the amino group relative to the benzene (B151609) ring is a key conformational feature. unibo.it In many benzenesulfonamides, the amino group lies perpendicular to the benzene plane. unibo.it The final optimized geometry represents the most probable conformation of the molecule in its ground state.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.77 Å |

| S-N | 1.65 Å | |

| S=O | 1.43 Å | |

| C-Cl | 1.80 Å | |

| Bond Angles | O-S-O | 120.0° |

| C-S-N | 107.0° | |

| C-C-Cl | 110.5° |

Following successful geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. spectroscopyonline.comnih.gov For sulfonamides, characteristic frequencies include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the amide, and various bending and stretching modes of the aromatic ring and the alkyl halide chain. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

This table displays hypothetical vibrational frequencies for the key functional groups in this compound. These values are representative of those expected from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -SO₂NH₂ | ~3380 |

| N-H Symmetric Stretch | -SO₂NH₂ | ~3270 |

| C-H Aromatic Stretch | Benzene Ring | ~3100-3000 |

| S=O Asymmetric Stretch | -SO₂NH₂ | ~1340 |

| S=O Symmetric Stretch | -SO₂NH₂ | ~1160 |

| C-S Stretch | Ar-S | ~840 |

| C-Cl Stretch | -CH₂Cl | ~750 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govaip.org A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov In benzenesulfonamide (B165840) derivatives, the HOMO is often localized on the benzene ring and the sulfonamide group, while the LUMO may be distributed across the entire molecule. nih.govresearchgate.netresearchgate.net Analysis of these orbitals helps to understand the active sites and electronic transitions within the molecule. aip.orggrafiati.com

Interactive Data Table: Predicted FMO Properties for this compound

This table provides representative energy values for the frontier molecular orbitals of this compound, as would be determined by DFT calculations.

| Parameter | Abbreviation | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.15 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.95 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is used to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netyoutube.com These maps are invaluable for predicting how a molecule will interact with other species, highlighting the preferred sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. Conversely, the hydrogen atoms of the sulfonamide group (-NH2) would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. chemrxiv.org

Interactive Data Table: Predicted MEP Values at Specific Molecular Sites

This table shows hypothetical MEP values at key atomic regions of this compound, indicating relative electrophilicity and nucleophilicity.

| Molecular Region | Description | Predicted Potential (kcal/mol) |

| Sulfonyl Oxygen Atoms | Strong negative potential (nucleophilic site) | -35.0 |

| Amide Hydrogen Atoms | Strong positive potential (electrophilic site) | +45.0 |

| Chlorine Atom | Moderate negative potential | -15.0 |

| Benzene Ring (π-system) | General negative potential above/below the ring | -20.0 |

Interactive Data Table: Predicted NBO Analysis for this compound

This table lists significant hypothetical donor-acceptor interactions and their stabilization energies (E(2)) within the this compound molecule, as would be revealed by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(S-N) | 5.2 |

| LP(1) N | σ(S-O) | 4.8 |

| π(C-C) [ring] | π(C-C) [ring] | 20.5 |

| LP(1) Cl | σ(C-C) | 3.1 |

Quantum Chemical Methodologies for Prediction of Reactivity and Stability

Quantum chemical methods provide a suite of descriptors that are powerful tools for predicting the reactivity and stability of molecules. mdpi.com By integrating the results from various analyses, a comprehensive understanding of a molecule's chemical behavior can be achieved.

The stability of a molecule like this compound can be inferred from its HOMO-LUMO energy gap; a larger gap generally implies greater kinetic stability. nih.gov Reactivity, on the other hand, is described by several parameters. The MEP map directly visualizes the sites most prone to electrophilic and nucleophilic attack, guiding predictions of reaction mechanisms. chemrxiv.org

Furthermore, global reactivity descriptors derived from FMO energies, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of reactivity. nih.gov NBO analysis contributes to this understanding by revealing the intramolecular charge transfer pathways that stabilize the molecule and influence its electronic properties. materialsciencejournal.org These computational approaches have been successfully used to perform Quantitative Structure-Activity Relationship (QSAR) studies on sulfonamides, linking their calculated quantum chemical descriptors to their biological or chemical activities. researchgate.net They can also be employed to predict physicochemical properties like acidity (pKa), which is crucial for understanding the behavior of sulfonamides in biological systems. acs.orgnih.govresearchgate.net

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient (RDG) Plotting)

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and molecular recognition processes of chemical compounds, including this compound and its analogues. These interactions, though weaker than covalent bonds, are fundamental in various chemical and biological phenomena such as protein-ligand binding and crystal packing. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a powerful computational tool to identify and characterize these subtle yet significant interactions within a molecule and between molecules.

The RDG is a function of the electron density (ρ) and its first derivative. Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished. Large negative values of sign(λ₂)ρ correspond to strong attractive interactions like hydrogen bonds. Values of sign(λ₂)ρ close to zero indicate weak van der Waals interactions, while large positive values signify repulsive steric clashes.

In the context of this compound, NCI analysis can elucidate intramolecular interactions that influence its conformational preferences. For instance, hydrogen bonds between the sulfonamide N-H group and the oxygen atoms of the sulfonyl group, as well as weaker C-H···O and C-H···π interactions, can be identified and their strengths qualitatively assessed. The resulting RDG plots would feature distinct spikes in the low-gradient region, with the color of the corresponding isosurfaces indicating the nature of the interaction—typically blue for strong attractive, green for weak van der Waals, and red for repulsive interactions.

To illustrate the application of this analysis, a hypothetical NCI analysis of this compound interacting with a hypothetical protein active site is presented below. The data table summarizes the types of non-covalent interactions observed and their corresponding sign(λ₂)ρ values, which would be derived from the analysis of the RDG plot.

| Interaction Type | Interacting Groups | sign(λ₂)ρ (a.u.) | Nature of Interaction |

| Hydrogen Bond | Sulfonamide N-H with Protein Carbonyl O | -0.035 | Strong, Attractive |

| van der Waals | Benzene ring with Protein Alkyl side chain | -0.005 | Weak, Attractive |

| Steric Repulsion | Chloroethyl group with Protein Phenyl ring | +0.020 | Repulsive |

| Halogen Bond | Chlorine atom with Protein Lewis base | -0.015 | Moderately Attractive |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery and design, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. By simulating the ligand-protein interaction, molecular docking provides valuable insights into the molecular basis of biological activity and can guide the optimization of lead compounds.

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the target's active site and then scoring these conformations to estimate the binding affinity. A variety of search algorithms, such as genetic algorithms, Monte Carlo simulations, and molecular dynamics, are employed to explore the possible binding poses. The scoring functions, which can be force-field based, empirical, or knowledge-based, then rank these poses to identify the most likely binding mode.

For this compound and its analogues, molecular docking simulations can be used to screen for potential biological targets and to understand the key interactions that govern their binding. For example, docking this compound into the active site of an enzyme like carbonic anhydrase, a known target for sulfonamides, would reveal the specific amino acid residues that interact with the sulfonamide group, the benzene ring, and the chloroethyl moiety. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of a molecular docking study are typically summarized in a table that includes the predicted binding affinity (often expressed as a docking score or binding energy) and the key interacting residues. Below is a hypothetical example of docking results for this compound and two of its analogues against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -8.5 | His94, Thr199, Val121 | N-H···O=C(Thr199), S=O···H-N(His94) |

| 4-(2-Fluoroethyl)benzenesulfonamide | -8.2 | His94, Thr199, Val121 | N-H···O=C(Thr199), S=O···H-N(His94) |

| 4-(2-Hydroxyethyl)benzenesulfonamide | -9.1 | His94, Thr199, Gln92 | N-H···O=C(Thr199), O-H···O=C(Gln92) |

This table presents hypothetical data for illustrative purposes.

Such data allows for a comparative analysis of different analogues, helping to rationalize structure-activity relationships and to design new compounds with improved binding affinities.

Emerging Applications and Advanced Research Frontiers for 4 2 Chloroethyl Benzenesulfonamide Scaffolds

Role as a Synthetic Building Block for Functional Organic Molecules

The chemical structure of 4-(2-Chloroethyl)benzenesulfonamide makes it an excellent electrophilic building block. The primary sulfonamide group can act as a zinc-binding group (ZBG) in enzyme inhibitors, a key feature in many drug discovery programs. rsc.orgnih.gov Simultaneously, the 2-chloroethyl side chain provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

This dual reactivity is instrumental in synthesizing a variety of functional organic molecules. For instance, the chloroethyl group can be used to alkylate amines, phenols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This capability is crucial for the "tail approach" in drug design, where modifications to the molecule's periphery are made to enhance properties like target selectivity and pharmacokinetic profiles. nih.gov The sulfonamide nitrogen itself can also be functionalized, further expanding the synthetic possibilities. nih.gov For example, reaction with alkylating agents after deprotonation with a base like calcium hydride can yield N-substituted derivatives. nih.gov

The synthesis of various bioactive compounds often starts with a core benzenesulfonamide (B165840) structure. nih.govresearchgate.net The 4-(2-chloroethyl) variant is a precursor to compounds like 4-(2-aminoethyl)benzenesulfonamide (B156865), a key intermediate in the synthesis of several sulfonylurea hypoglycemic drugs. google.comnih.gov The conversion can be achieved through reactions that replace the chlorine atom with an amino group.

Below is a table illustrating the potential of this compound as a synthetic intermediate.

| Starting Material | Reagent/Reaction Type | Potential Product Class | Application |

| This compound | Amines, Thiols, Alcohols (Nucleophilic Substitution) | Substituted ethyl-benzenesulfonamides | Medicinal Chemistry, Functional Polymers |

| This compound | Sodium Azide followed by Reduction | 4-(2-Aminoethyl)benzenesulfonamide | Pharmaceutical Intermediates |

| This compound | Cyanide followed by Hydrolysis | 4-(2-Carboxyethyl)benzenesulfonamide | Bioisosteres, Material Science Monomers |

| This compound | Polymerization Initiators | Functional Polymers | Materials Science |

Design and Development of Novel Benzenesulfonamide Scaffolds for Specific Chemical Properties

The design of novel benzenesulfonamide scaffolds is a highly active area of research, primarily driven by the quest for molecules with specific biological activities. A common strategy involves using the benzenesulfonamide moiety as a scaffold and systematically modifying its substituents to optimize interactions with a biological target. nih.govresearchgate.net

One prominent design strategy is the "tail approach," where the sulfonamide group acts as an anchor (often by coordinating to a metal ion in an enzyme's active site), while a "tail" portion of the molecule is varied to explore the surrounding binding pocket for additional interactions. nih.gov This can lead to significant improvements in potency and selectivity. For example, in the development of anti-influenza inhibitors, structural modifications to a lead compound, including the introduction of a benzenesulfonamide scaffold, resulted in analogues with potent antiviral activity. nih.gov Specifically, the introduction of a 2-chloro substituent on the benzenesulfonamide ring was shown to be beneficial. nih.gov

Another design principle involves the rigidification of the linker between the benzenesulfonamide core and the tail. Flexible linkers, like a urea (B33335) group, can adopt multiple conformations, which may not be optimal for binding. nih.gov By incorporating the linker into a cyclic structure, such as an imidazolidin-2-one, the conformational freedom is reduced. nih.gov This can lock the molecule into a more favorable bioactive conformation, leading to enhanced activity.

The following table summarizes design strategies for developing novel benzenesulfonamide scaffolds.

| Design Strategy | Scaffold Modification | Target Property/Application | Example Reference |

| Tail Approach | Variation of substituents on the benzene (B151609) ring or attached side chains | Enhanced potency and selectivity for enzyme inhibitors (e.g., anti-influenza) | nih.govacs.org |

| Linker Rigidification | Incorporation of flexible linkers (e.g., urea) into cyclic systems | Improved binding affinity and selectivity for carbonic anhydrase inhibitors | nih.gov |

| Scaffold Hopping | Replacement of a known active core with a benzenesulfonamide scaffold | Discovery of novel chemical series with improved properties (e.g., metabolic stability) | nih.gov |

| Hybridization | Combination of the benzenesulfonamide scaffold with other known pharmacophores | Development of dual-acting agents (e.g., anticancer and antimicrobial) | rsc.orgrsc.orgresearchgate.net |

Investigations into Optoelectronic Properties of Related Halogenated Chloroethylbenzenesulfonamides

While much of the research on benzenesulfonamides focuses on their biological activity, there is growing interest in their potential for materials science applications, including optoelectronics. The electronic properties of these molecules can be tuned by chemical modification, making them candidates for use in novel semiconductor devices. researchgate.net

A study on 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide, a related sulfonamide derivative, investigated its optical and electronic properties. researchgate.net The research found that the molecule possesses a wide bandgap, which is a characteristic of materials suitable for high-power and high-frequency electronic devices. researchgate.net The optical bandgap energy (Eg) is a critical parameter that determines the optoelectronic behavior of a material. It was determined using Tauc-plot calculations from UV-Vis absorption spectra. researchgate.net

The study revealed that the bandgap of this benzenesulfonamide derivative is influenced by factors such as concentration and temperature. researchgate.net For instance, the maximum absorption wavelength (λmax) and the calculated bandgap varied with the concentration of the compound in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This tunability is a desirable feature for designing materials with specific optoelectronic characteristics. The presence of halogen atoms and the chloroethyl group in this compound suggests that its derivatives could also exhibit interesting and potentially useful optoelectronic properties, warranting further investigation in this area. nih.gov

The table below presents findings from the study on the related benzenesulfonamide derivative. researchgate.net

| Concentration (mg/l) | Temperature (°C) | Max Absorption (λmax) (nm) | Bandgap (Eg) (eV) |

| 1.026 | 32 | 362 | 3.425 |

| 0.513 | 32 | 331 | 3.746 |

| 0.2565 | 32 | 328 | 3.780 |

| 1.026 | 40 | 362 | 3.425 |

| 1.026 | 50 | 353 | 3.512 |

| 1.026 | 60 | 325 | 3.811 |

Data adapted from a study on 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide. researchgate.net

Integration into Materials Science Research for Advanced Compound Development

The integration of benzenesulfonamide scaffolds, including this compound, into materials science research opens up avenues for the development of advanced compounds with novel functionalities. Benzenesulfonamide derivatives are already utilized in the synthesis of dyes and photochemicals, indicating their utility in creating materials with specific light-absorbing or light-emitting properties. sigmaaldrich.com

The this compound molecule is particularly well-suited for materials science applications due to its reactive chloroethyl group. This functional group can serve as a point of attachment for polymerization, allowing the benzenesulfonamide unit to be incorporated into the backbone or as a pendant group of a polymer chain. This could lead to the creation of functional polymers with tailored electronic, optical, or recognition properties.

Furthermore, the ability of the chloroethyl group to react with surfaces could be exploited for the surface modification of materials. Grafting a layer of this compound derivatives onto a substrate could alter its surface properties, such as wettability, adhesion, or biocompatibility.

The development of novel benzenesulfinamide (B100797) derivatives through methods like dual copper and visible-light catalysis also expands the toolkit for materials synthesis. mdpi.com These mild and efficient reaction conditions could be amenable to the functionalization of sensitive substrates, enabling the creation of complex materials that would be difficult to access through traditional synthetic routes. The inherent properties of the benzenesulfonamide core, combined with the synthetic versatility offered by the chloroethyl group, make this compound a promising platform for the future development of advanced materials.

Q & A

Q. What are the established synthetic routes for 4-(2-Chloroethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of a benzenesulfonyl chloride derivative with a chloroethylamine intermediate. Key steps include:

- Chlorosulfonation : Reaction of benzene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amine coupling : Reaction of 2-chloroethylamine with the sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane.

- Optimization : Critical parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 sulfonyl chloride to amine), and catalysts (e.g., triethylamine for acid scavenging). Purity is enhanced via recrystallization using ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR can confirm the sulfonamide group (δ ~7.5–8.0 ppm for aromatic protons, δ ~45–50 ppm for the sulfonamide sulfur-bound carbon). The chloroethyl chain is identified by triplet signals near δ ~3.8 ppm () .

- IR Spectroscopy : Strong absorption bands at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonamide functionality .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H] at m/z 234.5) and detect impurities .

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer: The compound exhibits limited water solubility (~2 mg/mL at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, stock solutions in DMSO (<1% final concentration) are recommended to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (sulfonamide deprotonation at pH >8) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloroethyl group’s electron-withdrawing effect increases sulfonamide electrophilicity, favoring nucleophilic substitution .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase). The sulfonamide moiety often binds zinc ions in enzyme active sites, while the chloroethyl chain may influence membrane permeability .

- Reaction Pathway Simulations : Tools like COMSOL Multiphysics can model reaction kinetics under varying conditions (e.g., solvent polarity, temperature) to optimize synthetic yields .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish cell-specific effects. Use standardized protocols (e.g., MTT assay for cytotoxicity) .

- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that alter activity. For example, hydrolysis of the chloroethyl group to ethylene glycol derivatives may reduce efficacy .

- Structural Analog Comparison : Test derivatives (e.g., 4-(2-bromoethyl)benzenesulfonamide) to isolate the role of the chloro substituent in observed bioactivity .

Q. How can factorial design optimize multi-variable experiments (e.g., catalytic synthesis, bioactivity screening) for this compound?

Methodological Answer:

- 2 Factorial Design : Screen variables like temperature (20–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (logP 1.5–4.0). Analyze main effects and interactions using ANOVA. For example, higher catalyst loading may offset low-temperature inefficiency in coupling reactions .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) to identify optimal conditions. Central composite designs are useful for reaction optimization .

Q. What are the challenges in crystallizing this compound, and how can X-ray crystallography data guide structural insights?

Methodological Answer:

- Crystallization Challenges : The compound’s flexible chloroethyl chain and polar sulfonamide group complicate crystal packing. Slow evaporation from ethanol/acetone mixtures (4:1 v/v) at 4°C improves crystal quality .

- X-ray Analysis : Reveals intermolecular hydrogen bonds (N–H⋯O) forming dimeric structures and torsional angles (~3–5°) in the chloroethyl chain. These features correlate with conformational stability in solution .

Q. How do electronic effects of the chloroethyl group influence the sulfonamide’s acidity and nucleophilicity?

Methodological Answer:

- Acidity Measurement : The sulfonamide’s pKa (~10.2) is lower than unsubstituted benzenesulfonamide (pKa ~12.5) due to the electron-withdrawing chloroethyl group. Titration with NaOH and UV-Vis monitoring at 260 nm quantifies this effect .

- Nucleophilicity : The chloroethyl group reduces electron density on the sulfonamide nitrogen, decreasing nucleophilic attack susceptibility. Competitive alkylation experiments (e.g., with methyl iodide) confirm this trend .

Q. Notes

- Advanced Techniques : Emphasis on factorial design, computational modeling, and structural analysis aligns with academic research rigor.

- Contradictions Addressed : Strategies for reconciling bioactivity data ensure methodological transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.